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Compound of Interest

Compound Name: 3-Ethyl-1-pentene

Cat. No.: B6595685

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-
1-pentene (CAS No: 4038-04-4, Molecular Formula: C7Ha4), a valuable building block in
organic synthesis. The document details its characteristic signatures in Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed
experimental protocols and visual representations of key chemical relationships.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-ethyl-1-pentene.

'H NMR Data (Predicted)

As experimental *H NMR data for 3-ethyl-1-pentene is not readily available in the public
domain, a predicted spectrum has been generated based on established chemical shift
principles and spectral database comparisons of structurally similar compounds.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b6595685?utm_src=pdf-interest
https://www.benchchem.com/product/b6595685?utm_src=pdf-body
https://www.benchchem.com/product/b6595685?utm_src=pdf-body
https://www.benchchem.com/product/b6595685?utm_src=pdf-body
https://www.benchchem.com/product/b6595685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
Chemical Shift . .
Protons Multiplicity Integration Constant (J,
(3, ppm)
Hz)
J ab=17,J ac
H-1 (a) ~5.75 ddd 1H B -
=~10,J ad=7
H-1 (b) ~4.95 d 1H J ab=17
H-1 (c) ~4.90 d 1H J ac=10
H-3 (d) ~2.00 m 1H -
H-4, H-4' ~1.40 q 4H J=75
H-5, H-5' ~0.85 t 6H J=75

Note: These are predicted values and may differ slightly from experimental results.

13C NMR Data

The following table presents the experimental 13C NMR chemical shifts for 3-ethyl-1-pentene.

Carbon Chemical Shift (6, ppm)
C-1 ~142

C-2 ~112

C-3 ~50

C-4,C-4 ~25

C-5, H-5' ~12

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data

The key absorption bands observed in the infrared spectrum of 3-ethyl-1-pentene are detailed
below.
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium =C-H stretch

~2960 Strong C-H stretch (alkane)
~1640 Medium C=C stretch

~1460 Medium C-H bend (alkane)

~990 and ~910 Strong =C-H bend (out-of-plane)

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS) Data

The mass spectrum of 3-ethyl-1-pentene is characterized by the following major fragments.

m/z Relative Intensity Proposed Fragment
98 Low [M]* (Molecular lon)
69 High [M - C2Hs]*

55 Medium [CaH7]*

41 High [CsHs]* (Allyl Cation)
29 Medium [C2Hs]*

Data sourced from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 3-ethyl-1-pentene (5-10 mg) is prepared in an appropriate
deuterated solvent (e.g., CDCIs, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) is added as an internal standard (6 = 0.00 ppm).

IH NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz (or higher)
spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a
sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2
seconds.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,
typically operating at 100 MHz. A spectral width of 0-220 ppm is used, with proton decoupling
to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural
abundance and longer relaxation times of the 13C nucleus.

Infrared (IR) Spectroscopy

Sample Preparation: For neat liquid analysis, a single drop of 3-ethyl-1-pentene is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Alternatively, for gas-phase analysis, a small amount of the sample is injected into an
evacuated gas cell.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or the pure solvent if a solution is used) is
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: 3-Ethyl-1-pentene, being a volatile liquid, is typically introduced into the
mass spectrometer via a gas chromatography (GC) system for separation and purification prior
to analysis. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether)
is injected into the GC.

lonization and Analysis: Electron ionization (El) is the standard method used. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation. The resulting positively charged ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A
detector then records the abundance of each ion.
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Visualizations
Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of 3-ethyl-1-pentene upon

[CaH7]*
- CH2 m/z = 55

- Cz2Ha

electron ionization.

.

%

Click to download full resolution via product page

Caption: Primary fragmentation of 3-ethyl-1-pentene in EI-MS.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the comprehensive spectroscopic analysis of an
organic compound like 3-ethyl-1-pentene.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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